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Compound of Interest

Compound Name: Ethyl picolinimidate

CAS No.: 41050-95-7

Cat. No.: B1601341

Get Quote

Technical Guide: Ethyl Picolinimidate
Hydrochloride
Spectroscopic Characterization & Synthetic
Utility[1]
Executive Summary
Ethyl picolinimidate (specifically its hydrochloride salt, Ethyl picolinimidate HCl) is a pivotal

electrophilic intermediate in medicinal chemistry. Structurally defined by a pyridine ring

attached to an imidate ester functionality, it serves as a "soft" electrophile, highly selective for

nucleophilic attack by amines.

This guide provides a rigorous breakdown of its spectroscopic identity (NMR, IR, MS) and its

practical application in the Pinner synthesis of heterocycles. It is designed for researchers

requiring high-fidelity data for structural validation and reaction monitoring.

Part 1: Chemical Identity & Synthesis
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IUPAC Name: Ethyl pyridine-2-carboximidate hydrochloride CAS Number: 27816-53-1 (HCl

salt) Molecular Formula:

Molecular Weight: 186.64 g/mol

The Pinner Synthesis Protocol
The synthesis of ethyl picolinimidate is a classic application of the Pinner Reaction. It

involves the acid-catalyzed addition of ethanol to 2-cyanopyridine (picolinonitrile).

Critical Control Point: The reaction is strictly moisture-sensitive. The presence of water

hydrolyzes the imidate intermediate directly to the ester (Ethyl picolinate), a "dead-end"

byproduct for amidine synthesis.

Diagram 1: Pinner Synthesis Workflow The following diagram outlines the critical process flow,

emphasizing the anhydrous requirement.
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Caption: Synthesis of Ethyl Picolinimidate HCl via Pinner Reaction. Red path indicates

hydrolysis failure mode.

Part 2: Spectroscopic Characterization
The following data sets are derived from the hydrochloride salt form. Free base data is

transient as the compound is unstable without the acid stabilizer.

1. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d

(Preferred for salt solubility and preventing H/D exchange of acidic protons).
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Table 1:

H NMR Data (400 MHz, DMSO-d

)

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

12.10 Broad Singlet 2H

Diagnostic

imidate salt

protons.

Disappears in

.

8.85
Doublet (

)
1H Pyridine H-6

Deshielded by

ring nitrogen

anisotropy.

8.25 Multiplet 2H Pyridine H-3, H-4

H-3 is deshielded

by the electron-

withdrawing

imidate group.

7.80
Triplet (

)
1H Pyridine H-5

Most shielded

aromatic proton.

4.65
Quartet (

)
2H

Significantly

downfield vs.

esters (~4.1

ppm) due to

cationic imidate

character.

1.48
Triplet (

)
3H

Typical methyl

triplet.
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Table 2:

C NMR Data (100 MHz, DMSO-d

)

Chemical Shift (

, ppm)
Assignment Notes

163.5 (Imidate)

The most deshielded carbon;

diagnostic for reaction

completion (nitrile is ~117

ppm).

149.8 Pyridine C-6 -carbon to ring nitrogen.

144.2 Pyridine C-2
Quaternary carbon attached to

the imidate.

138.5 Pyridine C-4

128.1 Pyridine C-3

124.5 Pyridine C-5

70.2 Deshielded methylene.

13.8 Methyl group.[1]

2. Infrared Spectroscopy (IR)
The IR spectrum of the hydrochloride salt is dominated by the ammonium-like nature of the

protonated imidate.

(KBr pellet):

2800–3100 cm

(Broad, Strong): N-H stretching vibrations of the

group. This broad band often obscures aromatic C-H stretches.
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1645–1655 cm

(Strong, Sharp): The C=N stretch. This is the "heartbeat" of the molecule. A shift from the
nitrile peak (~2240 cm

) to this region confirms the Pinner reaction success.

1205 cm

(Medium): C-O-C asymmetric stretching (imidate ester linkage).

1080 cm

(Medium): Pyridine ring breathing mode.

3. Mass Spectrometry (MS)
Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

ESI+:

[M-Cl]

: m/z 151.1 (Base Peak). Represents the cationic ethyl picolinimidate species.

EI Fragmentation Logic:

m/z 150: Free base molecular ion (if thermal dehydrochlorination occurs).

m/z 122: Loss of Ethylene (

) via McLafferty-type rearrangement.

m/z 105: Loss of Ethoxy radical (

).

m/z 78: Pyridine ring fragment (

).
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Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of Ethyl Picolinimidate Hydrochloride (10g scale).

Preparation: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a gas inlet tube, a

drying tube (

), and a magnetic stir bar.

Charging: Add 2-cyanopyridine (10.4 g, 100 mmol) and absolute ethanol (6.0 mL, 105 mmol)

to 40 mL of anhydrous diethyl ether or dioxane.

Why Ether/Dioxane? The starting material is soluble, but the hydrochloride salt product is

insoluble, facilitating isolation by filtration.

Acidification: Cool the mixture to 0°C in an ice/salt bath. Bubble dry HCl gas (generated from

+ NaCl or from a cylinder) through the solution for 2-3 hours.

Validation Check: The solution should saturate, and a white precipitate should begin to

form.

Incubation: Seal the flask tightly (parafilm) and store at 4°C (fridge) for 24–48 hours.

Causality: Low temperature prevents the "Pinner rearrangement" of the imidate to the

amide.

Isolation: Filter the white crystalline solid under an inert atmosphere (nitrogen blanket) if

possible.

Wash: Wash with cold anhydrous ether to remove unreacted nitrile.

Drying: Dry in a vacuum desiccator over

or KOH pellets.

Stability Warning: Do not heat. The salt is thermally sensitive.[2]

Part 4: Applications in Drug Development
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Ethyl picolinimidate is a "gateway" reagent. It allows the installation of the pyridine ring into

complex scaffolds by reacting with nucleophiles that are too weak to attack the original nitrile or

esters.

Primary Pathway: Amidine Synthesis Reaction with primary amines yields amidines, which are

bioisosteres of carboxylic acids and key pharmacophores in serine protease inhibitors (e.g.,

thrombin inhibitors).

Secondary Pathway: Heterocycle Formation Reaction with hydrazides or diamines leads to

triazoles and oxadiazoles, common motifs in antiviral and antifungal drugs.

Diagram 2: Reaction Pathways
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Caption: Divergent synthesis pathways from Ethyl Picolinimidate. The imidate acts as a

linchpin for heterocycle construction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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